molecular formula C5H5I2N3 B8748196 4,6-diiodo-N-methylpyrimidin-5-amine CAS No. 871027-65-5

4,6-diiodo-N-methylpyrimidin-5-amine

Cat. No.: B8748196
CAS No.: 871027-65-5
M. Wt: 360.92 g/mol
InChI Key: MTXGLERRVAKTGT-UHFFFAOYSA-N
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Description

4,6-Diiodo-N-methylpyrimidin-5-amine is a halogenated pyrimidine derivative characterized by two iodine atoms at the 4- and 6-positions and a methylamine group at the 5-position. It is primarily utilized in pharmaceutical intermediates and organic synthesis. Safety data highlight significant hazards, including skin/eye irritation (H315, H319) and respiratory effects (H335), necessitating stringent handling under inert gas and moisture-free conditions .

Properties

CAS No.

871027-65-5

Molecular Formula

C5H5I2N3

Molecular Weight

360.92 g/mol

IUPAC Name

4,6-diiodo-N-methylpyrimidin-5-amine

InChI

InChI=1S/C5H5I2N3/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3

InChI Key

MTXGLERRVAKTGT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CN=C1I)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include halogenated pyrimidines with substitutions at the 4,6-positions and modifications to the amine group. Below is a comparative analysis:

Compound Name CAS Number Substituents (4,6-positions) 5-Position Group Molecular Formula Molecular Weight (g/mol) Key Hazards (GHS Codes)
4,6-Diiodo-N-methylpyrimidin-5-amine 454685-58-6 I, I N-methylamine C₅H₅I₂N₃ ~421.92 (estimated) H315, H319, H335, H410
4,6-Dichloro-2-methylpyrimidin-5-amine 39906-04-2 Cl, Cl Methylamine C₅H₅Cl₂N₃ 190.03 H315, H319, H335
4,6-Dichloro-5-methoxypyrimidine - Cl, Cl Methoxy C₅H₄Cl₂N₂O 199.01 Not specified; likely H302, H315
N-(4,6-Dichloropyrimidin-5-yl)formamide 123240-66-4 Cl, Cl Formamide C₅H₄Cl₂N₃O 209.01 Suspected H317, H319

Key Observations:

  • This increases reactivity in substitution reactions but reduces solubility in polar solvents .
  • Amine vs. Methoxy/Formamide : The N-methylamine group in the target compound offers nucleophilic reactivity, whereas methoxy/formamide derivatives exhibit hydrogen-bonding capabilities, influencing crystallinity and biological activity .

Crystallographic and Physicochemical Properties

  • 4,6-Dichloro-5-methoxypyrimidine forms 3D frameworks via Cl···N interactions (3.09–3.10 Å) .
  • This compound : Larger iodine atoms likely weaken intermolecular interactions, reducing melting points compared to dichloro analogs.

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